molecular formula C9H10BrNO2 B008336 N-(4-bromophenyl)-2-methoxyacetamide CAS No. 104703-38-0

N-(4-bromophenyl)-2-methoxyacetamide

Cat. No. B008336
CAS RN: 104703-38-0
M. Wt: 244.08 g/mol
InChI Key: UWPRWZGIASZACV-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-methoxyacetamide, also known as Bromo-methoxyacetanilide, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 276.12 g/mol. This compound has gained significant attention due to its various applications in biochemical and physiological research.

Scientific Research Applications

Antibacterial Activities

N-(4-bromophenyl)-2-methoxyacetamide: has been studied for its potential antibacterial properties. Research indicates that derivatives of this compound exhibit significant activity against drug-resistant bacterial strains such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA . These findings suggest its potential use in developing new antibacterial agents, particularly against NDM-positive bacteria.

Synthesis of Furan-2-carboxamide Analogues

The compound serves as a precursor in the synthesis of furan-2-carboxamide analogues . These analogues are synthesized via Suzuki-Miyaura cross-coupling reactions and have shown moderate to good yields . The analogues could be further explored for various biological activities, expanding the scope of research in medicinal chemistry.

Antimicrobial and Antibiofilm Actions

N-(4-bromophenyl)-2-methoxyacetamide: derivatives have been evaluated for their antimicrobial action against bacterial and fungal strains. They also exhibit antibiofilm properties, particularly against Enterococcus faecium biofilm-associated infections . This application is crucial in addressing the challenges posed by biofilms in clinical settings.

Antioxidant Activity

Compounds derived from N-(4-bromophenyl)-2-methoxyacetamide have been tested for their antioxidant activity using assays like DPPH, ABTS, and ferric reducing power . The antioxidant properties are important for neutralizing free radicals, which can lead to various diseases and aging.

Drug Design and In Silico Studies

The compound’s derivatives have been used in drug design and validated through in silico studies for their potential antimicrobial effect and toxicity . These studies help in predicting the behavior of these compounds in biological systems before actual synthesis and testing.

Alternative Toxicity Testing

N-(4-bromophenyl)-2-methoxyacetamide: and its derivatives have been subjected to alternative toxicity testing, such as the impact on freshwater cladoceran Daphnia magna Straus . This approach is part of an effort to reduce reliance on traditional animal testing methods.

Suzuki Cross-Coupling Reactions

The compound is used in Suzuki cross-coupling reactions to synthesize a variety of imine derivatives. These derivatives have applications in the development of materials with specific electronic properties .

Density Functional Theory (DFT) Studies

Density Functional Theory studies have been conducted to explore the structural properties of N-(4-bromophenyl)-2-methoxyacetamide derivatives. These studies are essential for understanding the electronic structure and reactivity of these compounds .

properties

IUPAC Name

N-(4-bromophenyl)-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-13-6-9(12)11-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPRWZGIASZACV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-methoxyacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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